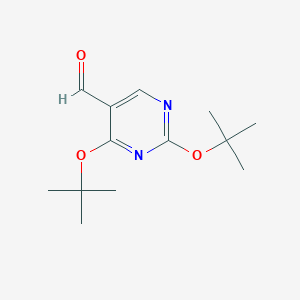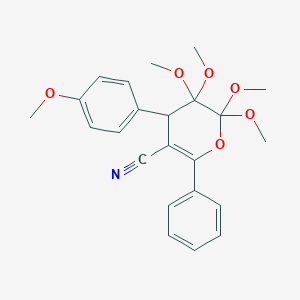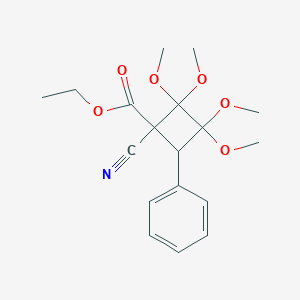![molecular formula C11H13NO2 B187865 Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine CAS No. 447429-09-6](/img/structure/B187865.png)
Spiro(benzo[1,3]dioxole-2,1'-cyclopentan)-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine: is a spirocyclic compound characterized by a unique structure where a benzodioxole ring is fused to a cyclopentane ring, with an amine group attached at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole and cyclopentanone.
Cyclization Reaction: The key step involves a cyclization reaction to form the spirocyclic structure. This can be achieved using a Lewis acid catalyst such as aluminum chloride under reflux conditions.
Amine Introduction:
Industrial Production Methods: Industrial production of Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an imine or a secondary amine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of imine or secondary amine derivatives.
Substitution: Formation of nitro or halogenated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spirocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a scaffold for designing new pharmaceuticals with potential therapeutic effects.
Medicine:
Antimicrobial Agents: Investigation of its antimicrobial properties against various pathogens.
Cancer Research: Potential use in cancer research for developing novel anticancer agents.
Industry:
Materials Science: Application in the development of new materials with unique properties, such as spirocyclic polymers.
Chemical Sensors: Use in the fabrication of chemical sensors due to its reactive nature.
Mecanismo De Acción
The mechanism by which Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The spirocyclic structure provides rigidity and specificity in binding interactions, enhancing its effectiveness.
Comparación Con Compuestos Similares
- Spiro[1,3-benzodioxole-2,1’-cyclopentan]-4-yl acetyl (methyl)carbamate
- N-(spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-yl)-9H-fluorene-2-sulfonamide
- Spiro[1,3-benzodioxole-2,1’-cyclopentan]-4-ol
Uniqueness: Spiro[1,3-benzodioxole-2,1’-cyclopentan]-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack this functional group or have it positioned differently.
Propiedades
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11/h3-4,7H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDIQBHWAGKIDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352359 |
Source


|
| Record name | spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447429-09-6 |
Source


|
| Record name | spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
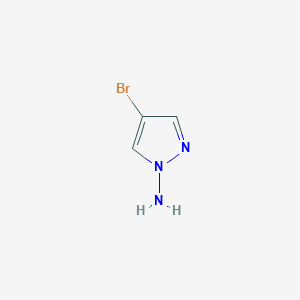
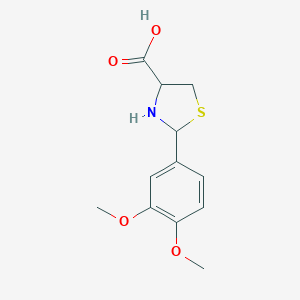
![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)
![6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B187790.png)
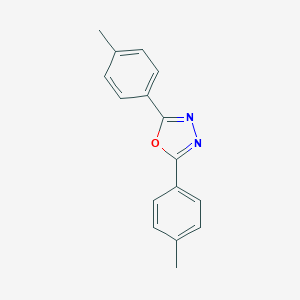
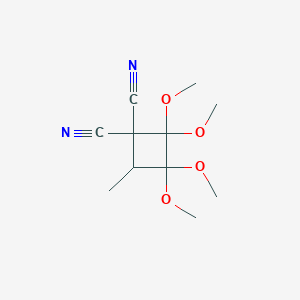
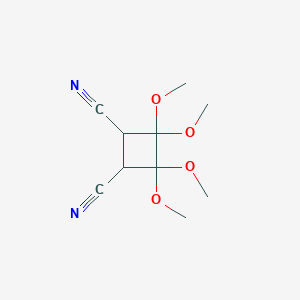
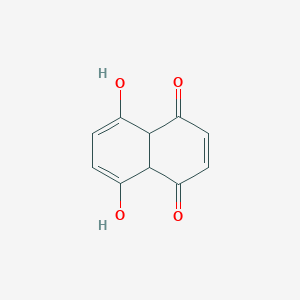
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
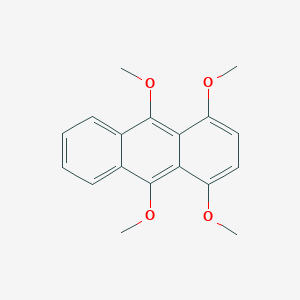
![3',3',4',4'-tetramethoxy-2-oxospiro[1H-indole-3,2'-cyclobutane]-1',1'-dicarbonitrile](/img/structure/B187802.png)
